molecular formula C13H21N3O3S B12268745 N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B12268745
M. Wt: 299.39 g/mol
InChI Key: CMOFZRQTOHOTBC-UHFFFAOYSA-N
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Description

N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the sulfonation of the cyclopropane ring to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The oxazole and piperidine rings are known to interact with various enzymes and receptors, modulating their activity. The cyclopropanesulfonamide moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
  • 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones

Uniqueness

N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring enhances its stability and reactivity, while the piperidine ring contributes to its biological activity. The cyclopropanesulfonamide moiety further distinguishes it from other similar compounds by providing additional sites for chemical modification and interaction with molecular targets .

Properties

Molecular Formula

C13H21N3O3S

Molecular Weight

299.39 g/mol

IUPAC Name

N-[1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C13H21N3O3S/c1-10-11(8-14-19-10)9-16-6-4-12(5-7-16)15-20(17,18)13-2-3-13/h8,12-13,15H,2-7,9H2,1H3

InChI Key

CMOFZRQTOHOTBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)CN2CCC(CC2)NS(=O)(=O)C3CC3

Origin of Product

United States

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